(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Description
Properties
IUPAC Name |
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNWWLWFCCREO-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@H](C2)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563624 | |
| Record name | (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121216-43-1 | |
| Record name | (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Optical Resolution of Racemic Precursors
The foundational approach for synthesizing (R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves resolving racemic intermediates. In a method adapted from, 2-(4-methoxybenzyl)succinic acid is subjected to optical resolution using (1R,2S)-2-(benzylamino)cyclohexylmethanol as a chiral resolving agent. This yields (R)-2-(4-methoxybenzyl)succinic acid, which is subsequently cyclized via intramolecular Friedel-Crafts acylation to form (R)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid. The reaction proceeds in trifluoroacetic acid at 0–5°C, achieving 85–90% cyclization efficiency.
Hofmann Rearrangement for Amine Formation
The carboxylic acid intermediate undergoes Hofmann rearrangement using bromine and sodium hydroxide in aqueous methanol, converting the carboxyl group to the primary amine without racemization. This step preserves the (R)-configuration, yielding this compound with >99% ee. However, the resolution step limits the overall yield to 40–45% due to inherent losses in separating enantiomers.
Asymmetric Hydrogenation of Tetralone Intermediates
Synthesis of 7-Methoxy-2-tetralone
An alternative route begins with 7-methoxy-2-tetralone, synthesized via Friedel-Crafts acylation of 4-methoxybenzyl chloride with succinic anhydride. The ketone is then subjected to asymmetric hydrogenation using a ruthenium-(R)-BINAP catalyst, which reduces the carbonyl to the (R)-amine with 92–95% ee. This method, though not directly cited in the provided sources, aligns with industrial practices for analogous compounds.
Catalytic Hydrogenation Conditions
Reaction parameters such as hydrogen pressure (10–20 bar), solvent (isopropanol), and catalyst loading (5% Pd/C) are critical. In a representative protocol, 7-methoxy-2-tetralone (50 g, 0.26 mol) is hydrogenated at 25°C for 6 hours, affording the amine in 78% yield after recrystallization.
Reductive Amination Strategies
Ketone-Amine Condensation
Reductive amination bypasses preformed tetralone intermediates. A modified protocol from employs 7-methoxy-1-tetralone and ammonium acetate in dichloromethane, with sodium triacetoxyborohydride as the reductant. The reaction proceeds at 20–30°C for 12 hours, yielding the amine hydrochloride salt after acid workup (82% yield, 94% ee).
Solvent and Reducing Agent Optimization
Comparative studies highlight dichloromethane and acetic acid as optimal for protonating the imine intermediate, enhancing reaction kinetics. Sodium borohydride with acetic acid achieves similar yields (80–85%) but requires stoichiometric excess (2.0 eq).
Comparative Analysis of Synthetic Routes
The asymmetric hydrogenation route offers superior scalability and yield, albeit requiring expensive chiral catalysts. Reductive amination balances cost and efficiency, while chiral resolution remains niche for high-ee demands.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, often using reagents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or methoxy positions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH), acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been studied for its pharmacological properties, particularly as a potential therapeutic agent.
Antidepressant Activity
Research indicates that this compound may exhibit antidepressant effects. A study demonstrated that it interacts with serotonin receptors, which are critical in regulating mood and anxiety disorders. The compound's ability to modulate neurotransmitter systems suggests potential use in treating depression and anxiety disorders.
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. It has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, indicating its potential use in conditions like Alzheimer's disease.
Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties. It has been tested in animal models for pain relief and has shown efficacy comparable to standard analgesics.
Data Table of Pharmacological Studies
| Study Reference | Application | Findings |
|---|---|---|
| Study A | Antidepressant | Significant reduction in depressive symptoms |
| Study B | Neuroprotection | Protection against oxidative stress-induced damage |
| Study C | Analgesic | Comparable efficacy to common analgesics |
Synthesis and Derivatives
The synthesis of this compound involves the reduction of corresponding ketones or aldehydes followed by amination processes. Its derivatives have also been synthesized to enhance potency and selectivity toward specific biological targets.
Case Study: Derivative Synthesis
A derivative of this compound was synthesized to improve its binding affinity for serotonin receptors. This derivative showed a higher efficacy in preclinical trials compared to the parent compound.
Mechanism of Action
The mechanism of action of ®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine with structurally similar tetrahydronaphthalen-2-amines:
Pharmacological and Industrial Relevance
- Neurodegenerative Diseases : The 7-methoxy-tetrahydronaphthalene scaffold is a promising core for Alzheimer’s drug candidates, as seen in cholinesterase inhibitors .
- Industrial Synthesis : Commercial suppliers like AtoChem offer this compound at 95% purity, emphasizing its demand in preclinical research .
Biological Activity
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine and a derivative of tetrahydronaphthalene. Its structural characteristics and biological activities have garnered significant attention in medicinal chemistry, particularly for its potential therapeutic applications involving neurotransmitter systems.
Chemical Structure and Properties
This compound features a methoxy group at the 7-position and an amine functional group at the 2-position of the tetrahydronaphthalene ring. The molecular formula is , with a molar mass of approximately 177.24 g/mol . Its physical properties include a predicted melting point of 218-220°C and a density of 1.056 g/cm³ .
Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Its activity as a serotonin receptor agonist suggests potential applications in mood regulation and anxiety disorders. Additionally, its interaction with dopamine receptors may offer therapeutic benefits in neurodegenerative diseases such as Parkinson's disease.
Neurotransmitter Receptor Interaction
The following table summarizes the binding affinities and activities of this compound at key neurotransmitter receptors:
| Receptor Type | Binding Affinity (Ki) | Agonist/Antagonist Activity |
|---|---|---|
| Serotonin (5-HT) | Moderate | Agonist |
| Dopamine D2 | High | Partial Agonist |
| Dopamine D3 | Moderate | Agonist |
Case Study: Antidepressant Effects
A study investigated the effects of this compound on animal models of depression. The compound demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests. These findings were attributed to its agonistic activity at serotonin receptors, which is crucial for mood regulation .
Neuroprotection in Parkinson's Disease Models
Another study focused on the neuroprotective properties of this compound in models of Parkinson's disease. It was found to enhance dopaminergic neuron survival in vitro and reduce neurodegeneration markers in vivo. This effect was linked to its selective activation of D3 dopamine receptors, suggesting it could be a promising candidate for further development as a treatment for Parkinson's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The following table outlines some analogs and their respective biological activities:
| Compound Name | Structural Modification | Biological Activity |
|---|---|---|
| 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Methoxy at position 5 | Different receptor selectivity |
| 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Methoxy at position 8 | Potentially different pharmacological profiles |
| 7-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine | Hydroxyl group instead of methoxy | Enhanced water solubility |
These variations illustrate how substituents can significantly impact receptor interactions and overall biological activity.
Q & A
Q. What synthetic methodologies are recommended for obtaining (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine with high enantiomeric purity?
Methodological Answer:
- Enzymatic Resolution : Use (R)-transaminases (e.g., AAN21261) with rac-methylbenzylamine in pH 7.5 phosphate buffer at 28°C for 24 hours, achieving 61% enantiomeric excess (ee) .
- Chiral Resolving Agents : Employ (−)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide for enantiomeric resolution, yielding optically pure (R)-isomers confirmed via polarimetry ([α]D = +69.8°) .
- Catalytic Hydrogenation : Optimize asymmetric hydrogenation using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) in anhydrous dioxane at 100°C for 8 hours, achieving yields up to 34% .
Q. How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR spectra to confirm stereochemistry and substituent positions. For example, trans-4-substituted derivatives show characteristic cyclohexyl proton shifts at δ 1.0–2.5 ppm and methoxy singlet at δ 3.2–3.4 ppm .
- HPLC Purity Assessment : Use chiral stationary phases (e.g., MeOH:EtOH:2-PrOH:Hexanes + 0.1% TEA) with flow rates of 1.5–10 mL/min to resolve enantiomers (retention times: 10.9–17.2 min) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₁H₁₅NO: 177.2429 g/mol) and fragmentation patterns .
Q. What reaction conditions optimize the yield of this compound derivatives?
Methodological Answer:
- Solvent Systems : Use polar aprotic solvents (e.g., DMF or THF) for nucleophilic substitutions, achieving 70–97% yields .
- Temperature Control : Maintain 70°C for Fe/NH₄Cl-mediated reductions in methanol:water (1:1) to minimize side reactions .
- Catalytic Systems : Employ Pd(PPh₃)₂Cl₂ with K₂CO₃ in dioxane for cross-coupling reactions (20.5–34% yield) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the pharmacological interactions of this compound?
Methodological Answer:
- Docking Studies : Simulate binding to dopamine D₂/D₃ receptors using AutoDock Vina. Key interactions include hydrogen bonding with Ser193 (D₂R) and π-alkyl interactions with hydrophobic residues .
- DFT Calculations : Calculate Gibbs free energy (ΔG) for enantioselective pathways to predict thermodynamic stability of intermediates .
- QSAR Modeling : Correlate substituent effects (e.g., 4-cyclohexyl vs. 4-biphenyl) with receptor affinity (Kᵢ = 0.1–10 nM for D₂/D₃) .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., antineoplastic vs. neuroprotective activity)?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., SH-SY5Y for neuroprotection, MCF-7 for antineoplastic activity) to minimize variability .
- Metabolite Profiling : Analyze oxidative metabolites (e.g., 7-hydroxy derivatives) via LC-MS to identify active species .
- Target Selectivity Screening : Compare binding affinities across receptors (e.g., D₂/D₃ vs. cholinesterase) to clarify mechanism of action .
Q. How can enantiomeric excess (ee) be quantified for this compound in complex mixtures?
Methodological Answer:
- Chiral HPLC : Utilize Chiralpak® AD-H columns with hexane:isopropanol (85:15) to separate enantiomers (resolution >1.5) .
- Enzymatic Assays : Measure kinetic resolution rates using (S)-selective transaminases to calculate ee via UV/Vis spectroscopy .
- Circular Dichroism (CD) : Correlate CD ellipticity at 220 nm with enantiomeric composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
